An In-depth Technical Guide to 2,4-Dichloro-5-(iodomethyl)pyrimidine: Structure, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 2,4-Dichloro-5-(iodomethyl)pyrimidine: Structure, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-5-(iodomethyl)pyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its trifunctional nature, featuring two reactive chlorine substituents and a readily displaceable iodomethyl group, allows for the strategic and regioselective introduction of diverse functionalities. This guide provides a comprehensive overview of the structure, physicochemical properties, reactivity, and synthetic applications of 2,4-dichloro-5-(iodomethyl)pyrimidine, with a particular focus on its role as a scaffold for kinase inhibitors. Detailed experimental protocols, spectroscopic data analysis, and a discussion of its relevance in targeting cellular signaling pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
Pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. 2,4-Dichloro-5-(iodomethyl)pyrimidine stands out as a particularly versatile intermediate due to its multiple reactive centers, enabling the synthesis of complex molecular architectures.[2] This guide aims to provide a detailed technical overview of this compound for researchers and professionals involved in drug discovery and organic synthesis.
Structure and Physicochemical Properties
2,4-Dichloro-5-(iodomethyl)pyrimidine possesses a pyrimidine ring substituted with two chlorine atoms at the C2 and C4 positions and an iodomethyl group at the C5 position.
Chemical Structure:
Figure 1: Chemical structure of 2,4-dichloro-5-(iodomethyl)pyrimidine.
Table 1: Physicochemical Properties of 2,4-Dichloro-5-(iodomethyl)pyrimidine
| Property | Value | Reference(s) |
| CAS Number | 7627-44-3 | [2][3] |
| Molecular Formula | C₅H₃Cl₂IN₂ | [2][3] |
| Molecular Weight | 288.90 g/mol | [4][5] |
| Appearance | Solid | [2] |
| Melting Point | 78-79 °C | [2] |
| SMILES | Clc1nc(Cl)c(CI)cn1 | [3] |
| InChIKey | NEIMQFSSWKAYTR-UHFFFAOYSA-N | [3] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C, protect from light. | [2][4] |
Reactivity
The reactivity of 2,4-dichloro-5-(iodomethyl)pyrimidine is dominated by nucleophilic substitution reactions at three distinct positions: the two chlorine atoms on the pyrimidine ring and the iodine atom on the methyl group.
Nucleophilic Aromatic Substitution (SNAr) at C2 and C4
The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction is influenced by the electronic nature of the pyrimidine ring and its substituents.
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General Principles: In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.[6]
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Influence of the 5-(iodomethyl) Group: The 5-(iodomethyl) group is expected to be electron-withdrawing, which would further activate the ring towards nucleophilic attack and likely reinforce the preference for substitution at the C4 position.
Figure 2: Regioselectivity of SNAr on 2,4-dichloro-5-(iodomethyl)pyrimidine.
Nucleophilic Substitution at the Iodomethyl Group
The iodomethyl group at the C5 position is a good leaving group, making the benzylic-like carbon susceptible to SN2 reactions with a variety of nucleophiles (e.g., amines, thiols, alkoxides). This allows for the introduction of a wide range of side chains at this position.
Figure 3: SN2 reaction at the 5-(iodomethyl) group.
Experimental Protocols
Proposed Synthesis of 2,4-Dichloro-5-(iodomethyl)pyrimidine
This proposed two-step synthesis involves the chlorination of 5-(hydroxymethyl)uracil followed by a Finkelstein reaction to introduce the iodine.
Figure 4: Proposed synthetic workflow.
Step 1: Synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine (Hypothetical Protocol)
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Reactants: 5-(Hydroxymethyl)uracil, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.
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Procedure: To a stirred solution of 5-(hydroxymethyl)uracil in excess phosphorus oxychloride, N,N-dimethylaniline is added dropwise at 0 °C. The reaction mixture is then heated at reflux for 3-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. Purification can be achieved by column chromatography. (Adapted from[7])
Step 2: Synthesis of 2,4-Dichloro-5-(iodomethyl)pyrimidine (Hypothetical Protocol)
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Reactants: 2,4-Dichloro-5-(chloromethyl)pyrimidine, Sodium iodide (NaI), Acetone.
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Procedure: A solution of 2,4-dichloro-5-(chloromethyl)pyrimidine in acetone is treated with a molar excess of sodium iodide. The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2,4-dichloro-5-(iodomethyl)pyrimidine.
Spectroscopic Data Analysis
Although a complete set of experimental spectra for 2,4-dichloro-5-(iodomethyl)pyrimidine is not publicly available, its spectral characteristics can be predicted based on the analysis of closely related compounds.
Table 2: Predicted and Reference Spectroscopic Data
| Technique | Predicted/Reference Data for Related Compounds | Interpretation |
| ¹H NMR | Predicted for 2,4-dichloro-5-(iodomethyl)pyrimidine: δ ~4.5 (s, 2H, -CH₂I), ~8.8 (s, 1H, Ar-H). Reference (2,4-dichloro-5-methylpyrimidine): δ 2.4 (s, 3H, -CH₃), 8.6 (s, 1H, Ar-H).[8] | The singlet for the -CH₂I protons is expected to be downfield due to the deshielding effect of the iodine atom. The aromatic proton will appear as a singlet in the aromatic region. |
| ¹³C NMR | Predicted for 2,4-dichloro-5-(iodomethyl)pyrimidine: δ ~-5 (-CH₂I), ~120 (C5), ~155 (C6), ~160 (C2), ~165 (C4). Reference (2,4-dichloropyrimidine): δ 121.7 (C5), 154.5 (C6), 160.4 (C2), 164.2 (C4).[9] | The carbon of the -CH₂I group will be significantly upfield. The aromatic carbons will appear in the typical range for a dichloropyrimidine ring. |
| Mass Spec. (EI) | Predicted m/z: 288/290/292 (M⁺, isotopic pattern for 2 Cl), 161/163 (M⁺ - I), 127 (I⁺). | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the two chlorine atoms. Fragmentation is expected to involve the loss of an iodine radical and other common pyrimidine ring cleavages.[5][10] |
| FTIR | Predicted (cm⁻¹): ~3100 (Ar C-H stretch), ~1550, ~1450 (C=C/C=N ring stretch), ~800 (C-Cl stretch), ~1200 (CH₂ wag). Reference (2,4-dichloro-5-iodopyrimidine): Characteristic ring stretching and C-Cl vibrations observed.[2] | The IR spectrum will be dominated by aromatic ring vibrations and stretches corresponding to the C-Cl and C-I bonds.[6] |
Applications in Drug Development: Kinase Inhibitors
2,4-Dichloropyrimidine derivatives are extensively used as scaffolds for the synthesis of protein kinase inhibitors.[4][11] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[12] The 2,4-dichloropyrimidine core can be functionalized to interact with the ATP-binding pocket of kinases.
Derivatives of 2,4-dichloro-5-(iodomethyl)pyrimidine can be synthesized to target specific kinases by:
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SNAr at C4: Introduction of a hinge-binding motif.
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SNAr at C2: Introduction of a group to occupy the solvent-exposed region.
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Substitution at the 5-iodomethyl position: Introduction of a side chain to enhance potency and selectivity.
Figure 5: A representative signaling pathway (MAPK/ERK) targeted by kinase inhibitors derived from pyrimidine scaffolds.
Conclusion
2,4-Dichloro-5-(iodomethyl)pyrimidine is a high-value intermediate for the synthesis of complex, biologically active molecules. Its well-defined reactivity allows for the controlled and regioselective introduction of various functional groups, making it an ideal starting material for the construction of compound libraries for drug discovery. The pyrimidine core, particularly when appropriately substituted, serves as an excellent scaffold for the development of potent and selective kinase inhibitors. This guide has provided a comprehensive overview of its structure, properties, reactivity, and applications, and is intended to facilitate its use in the design and synthesis of novel therapeutic agents. Further research into the specific reaction kinetics and the biological activity of its diverse derivatives will undoubtedly continue to expand its utility in medicinal chemistry.
References
- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloro-5-methylpyrimidine(1780-31-0) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. article.sapub.org [article.sapub.org]
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